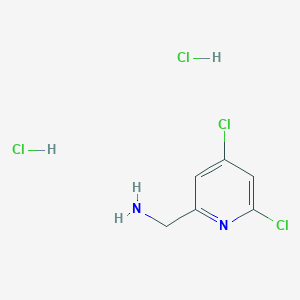
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride, also known as R-1-2-chloro-4-methylphenyl ethan-1-amine hydrochloride, is a synthetic compound used in scientific research. It is a chiral compound, meaning it has two possible orientations, or enantiomers, that may be either left-handed or right-handed. It has a variety of applications in the laboratory, including being used as a catalyst, a reagent, and a substrate in various chemical reactions.
Applications De Recherche Scientifique
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride has a variety of applications in scientific research. It is used as a catalyst in the synthesis of other compounds, such as in the synthesis of aryl amines and cyclic amines. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of carboxylic acids and aldehydes. Finally, it is used as a substrate in the synthesis of various compounds, such as in the synthesis of polymers and polysaccharides.
Mécanisme D'action
The mechanism of action of (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride is not yet fully understood. However, it is believed to act as a catalyst in various chemical reactions. It is thought to facilitate the formation of new bonds between molecules, resulting in the formation of new compounds. It is also believed to act as a reagent in various reactions, resulting in the formation of new molecules. Finally, it is believed to act as a substrate in various reactions, resulting in the formation of new polymers and polysaccharides.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride are not yet fully understood. However, it is believed to have a variety of effects on the body. It is thought to act as a stimulant, resulting in increased alertness and energy levels. It is also believed to act as an antioxidant, helping to protect cells from damage caused by free radicals. Finally, it is believed to have anti-inflammatory properties, helping to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it a cost-effective choice for many experiments. It is also relatively stable, meaning it is not easily degraded or broken down. Finally, it is relatively non-toxic, meaning it is safe to use in laboratory experiments.
However, there are also some limitations to using (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions. Finally, it is not very stable in the presence of acids or bases, making it difficult to use in acidic or basic conditions.
Orientations Futures
There are a variety of potential future directions for research involving (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its mechanism of action. Another potential direction is to explore its potential applications in the pharmaceutical industry, in order to develop new drugs or treatments. Finally, another potential direction is to explore its potential applications in the food industry, in order to develop new food additives or preservatives.
Méthodes De Synthèse
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride-4-methylphenyl ethan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-methylphenyl ethan-1-amine with hydrochloric acid in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of the hydrochloride salt of the amine. The second step involves the reduction of the amine to its corresponding amine hydrochloride using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the amine hydrochloride by recrystallization.
Propriétés
IUPAC Name |
(1R)-1-(2-chloro-4-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNZNPGAVQTLAJ-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)

![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)


![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)



